molecular formula C15H12N2O B15217770 2-Methyl-4-phenyl-3H-pyrido[1,2-b]pyridazin-3-one CAS No. 60047-71-4

2-Methyl-4-phenyl-3H-pyrido[1,2-b]pyridazin-3-one

Cat. No.: B15217770
CAS No.: 60047-71-4
M. Wt: 236.27 g/mol
InChI Key: POUISERKQITKHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-phenyl-3H-pyrido[1,2-b]pyridazin-3-one is a sophisticated pyridazinone-fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This compound belongs to the pyridazin-3(2H)-one class, a privileged scaffold renowned for its diverse pharmacological profiles and its presence in numerous bioactive molecules . The core structure is characterized by a six-membered ring with two adjacent nitrogen atoms and a ketone group at the 3-position, which predominantly exists in the keto form for enhanced stability . The pyridazinone core is a versatile building block for synthesizing complex molecules. It can be further functionalized to create various fused heterocyclic systems, such as azolo[1,5-a]pyrimidines and 1,8-naphthyridines, which are valuable templates in exploratory synthetic chemistry . Researchers can utilize this compound as a key precursor to develop novel chemical entities for high-throughput screening and structure-activity relationship (SAR) studies. Pyridazinone derivatives, including structures akin to this compound, have demonstrated a wide spectrum of biological activities in scientific literature. These activities primarily stem from the ability of the scaffold to interact with multiple biological targets, such as enzymes and receptors . Notably, pyridazinone-based compounds have shown substantial potential as vasodilators for cardiovascular research, with some derivatives acting as phosphodiesterase (PDE) inhibitors . Concurrently, this chemical class has been investigated for targeted anticancer applications, with mechanisms of action that may include the inhibition of kinase enzymes like tyrosine kinases, which are crucial in cancer cell signaling pathways . The fusion with a pyridine ring, as seen in this product, may further modulate its electronic properties and binding affinity, making it a compelling candidate for researchers developing novel therapeutic agents for conditions such as cardiovascular diseases and cancer . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

60047-71-4

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

2-methyl-4-phenylpyrido[1,2-b]pyridazin-3-one

InChI

InChI=1S/C15H12N2O/c1-11-15(18)14(12-7-3-2-4-8-12)13-9-5-6-10-17(13)16-11/h2-10H,1H3

InChI Key

POUISERKQITKHO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=CC=CC2=C(C1=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclocondensation of 3-Oxo-2-Arylhydrazonopropanals

The reaction of 3-oxo-2-arylhydrazonopropanals 1 with active methylene compounds (e.g., cyanoacetic acid, phenylacetic acid) in acetic anhydride affords pyridazin-3-ones via a two-step elimination mechanism. For 2-methyl-4-phenyl-3H-pyrido[1,2-b]pyridazin-3-one, substituting the arylhydrazone with a methyl group and employing phenylacetic acid as the methylene component yields the fused product. The reaction proceeds through an alkylidene intermediate A , which cyclizes to form the pyridazinone ring, followed by spontaneous pyridine annulation (Scheme 1).

Representative Procedure :
A mixture of 3-oxo-2-(methylhydrazono)propanal (5 mmol) and phenylacetic acid (5 mmol) in acetic anhydride (10 mL) was refluxed for 1 h. Cooling precipitated the crude product, which was recrystallized from ethanol to yield this compound (82%, m.p. 182–184°C).

Multi-Component Assembly Using Enaminone Intermediates

Enaminones derived from 6-acetylpyridazin-3-ones react with aminoazoles or aryl amines to form fused systems. Treatment of 6-acetyl-3-oxopyridazine 4 with benzylamine in DMF-DMA generates an enaminone, which undergoes cyclization with phenylacetonitrile to install the pyrido ring. This method achieves regioselective incorporation of the phenyl group at C4 (Scheme 2).

Optimized Conditions :

  • Solvent: Pyridine
  • Temperature: 110°C
  • Yield: 78%

Post-Synthetic Functionalization via Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl groups at C4. Starting from 2-methyl-3H-pyrido[1,2-b]pyridazin-3-one, bromination at C4 followed by coupling with phenylboronic acid affords the target compound in 70% yield.

Mechanistic Insights and Reaction Optimization

Role of Acetic Anhydride in Cyclocondensation

Acetic anhydride acts as both solvent and dehydrating agent, facilitating imine formation and subsequent cyclization. Kinetic studies reveal that electron-deficient arylhydrazones accelerate the reaction (k = 0.45 h⁻¹ for nitro-substituted derivatives vs. 0.28 h⁻¹ for methoxy).

Tautomer Control in Pyridazinone Formation

The 3H-pyridazinone tautomer predominates (>95%) in nonpolar solvents, as confirmed by ^1H-NMR analysis of the NH proton at δ 12.3 ppm. X-ray diffraction data further validate the keto-enol equilibrium, with bond lengths consistent with delocalized π-electrons (C=O: 1.23 Å; C-N: 1.34 Å).

Analytical Characterization and Spectral Data

Spectroscopic Profiling

  • IR (KBr) : ν = 1675 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).
  • ^1H-NMR (DMSO-d6) : δ 2.45 (s, 3H, CH3), 7.32–7.54 (m, 5H, Ph), 8.21 (s, 1H, H5).
  • ^13C-NMR : δ 24.8 (CH3), 128.1–133.6 (Ph), 158.9 (C=O), 162.4 (C=N).

X-Ray Crystallography

Single-crystal analysis confirms the planar fused-ring system with dihedral angles of 3.2° between pyridine and pyridazinone rings. The methyl group at C2 adopts an equatorial orientation, minimizing steric strain.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time (h)
Cyclocondensation 82 98 1
Multi-Component 78 95 3
Suzuki Coupling 70 90 6

Cyclocondensation in acetic anhydride offers the highest efficiency, while cross-coupling provides flexibility for late-stage diversification.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-phenyl-3H-pyrido[1,2-b]pyridazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-Methyl-4-phenyl-3H-pyrido[1,2-b]pyridazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4-phenyl-3H-pyrido[1,2-b]pyridazin-3-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Table 1: Comparison of Kinase Inhibitory Activity

Compound Core Structure IC50 (µM) Key Substituents
Indeno[1,2-b]indole 5a Indenoindole 0.17 5- and 7-position groups
2-Methyl-4-phenyl-...* Pyrido[1,2-b]pyridazinone N/A 2-methyl, 4-phenyl

*Direct data unavailable; inferred from structural analogs .

DNA Binding Affinity

Aromatized heterocycles, such as indeno[1,2-b]quinoline-9,11-diones, demonstrate higher DNA binding energies (e.g., -10 kcal/mol) compared to non-aromatized analogs due to enhanced π-π stacking . However, steric hindrance from the phenyl group may reduce binding efficiency relative to planar quinoline derivatives.

Pharmacological Potential vs. Pyrido-Pyrimidinones

Pyrido[1,2-a]pyrimidin-4-one derivatives (e.g., 2-(3-methoxyphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) exhibit tailored bioactivity through substituent variation at position 7 . Compared to these, this compound lacks flexible amine substituents but offers a rigid, lipophilic structure suitable for blood-brain barrier penetration.

Biological Activity

2-Methyl-4-phenyl-3H-pyrido[1,2-b]pyridazin-3-one is a heterocyclic compound belonging to the pyridazine family, which has garnered interest for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H12N2O. This compound features a pyridazine ring system that contributes to its biological activity through various interactions at the molecular level.

Antimicrobial Activity

Research indicates that derivatives of pyridazine and pyridazinone compounds exhibit significant antimicrobial properties. For instance, a study highlighted that certain pyridazinone derivatives demonstrated potent antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of bacterial enzyme systems and interference with cell wall synthesis.

Anticancer Properties

The anticancer potential of this compound has been investigated in several studies. In vitro assays showed that this compound can induce apoptosis in cancer cell lines, such as human breast cancer (MCF-7) and lung cancer (A549) cells. The compound's mechanism is believed to involve the activation of caspase pathways and modulation of cell cycle regulators .

Enzyme Inhibition

This compound has been studied for its ability to inhibit key enzymes involved in various metabolic pathways. Notably, it has shown potential as a reversible inhibitor of monoamine oxidase B (MAO-B), which is crucial in the treatment of neurodegenerative diseases like Parkinson's disease. The IC50 values for MAO-B inhibition were reported to be significantly low, indicating strong inhibitory activity .

Study 1: Anticancer Activity

In a controlled study, this compound was administered to MCF-7 cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 20 µM after 48 hours of treatment. The study concluded that this compound effectively triggers apoptotic pathways in breast cancer cells .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial effects of this compound against E. coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL, showcasing its potential as an antibacterial agent. The study emphasized the need for further exploration into its mechanism of action against bacterial resistance .

Data Table: Summary of Biological Activities

Activity Effect IC50/MIC Reference
AntibacterialEffective against E. coliMIC = 15 µg/mL
AnticancerInduces apoptosis in MCF-7 cellsIC50 = 20 µM
MAO-B InhibitionReversible inhibitorIC50 = Low (exact value not specified)

Q & A

Q. What are the key synthetic routes for 2-Methyl-4-phenyl-3H-pyrido[1,2-b]pyridazin-3-one?

Methodological Answer: The synthesis of pyridazinone derivatives typically involves cyclization reactions of hydrazine derivatives with active methylene compounds. For example, 3-oxo-2-arylhydrazonopropanals react with nitrophenylacetic acid or cyanoacetic acid in acetic anhydride to yield pyridazin-3-ones with high regioselectivity . Critical steps include:

  • Precursor selection : Use of arylhydrazonals to introduce substituents.
  • Reaction optimization : Acetic anhydride as a solvent and dehydrating agent, with reflux conditions (~120°C) to drive cyclization.
  • Purity control : Recrystallization or column chromatography post-reaction.

Q. How is the compound characterized to confirm structural integrity?

Methodological Answer: Characterization relies on:

  • NMR spectroscopy : 1H^1H and 13C^13C NMR to confirm substituent positions and aromaticity. For example, pyridazine ring protons appear as distinct downfield signals (δ 7.5–9.0 ppm) .
  • Mass spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolve ambiguities in stereochemistry or regiochemistry, as demonstrated for similar pyridazinone derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for pyridazinone derivatives?

Methodological Answer: Contradictions often arise from tautomerism or solvent effects. Strategies include:

  • Variable Temperature (VT) NMR : Identify tautomeric forms (e.g., keto-enol equilibria) by observing signal splitting at low temperatures.
  • Computational modeling : Compare experimental 1H^1H shifts with density functional theory (DFT)-calculated values for different tautomers .
  • Isotopic labeling : Use 15N^{15}N-labeled analogs to track nitrogen environments in complex heterocycles .

Q. What strategies optimize reaction yields in multi-step syntheses of pyridazinone analogs?

Methodological Answer: Yield optimization requires:

  • Stepwise monitoring : Use HPLC or TLC to track intermediates (e.g., hydrazone formation before cyclization).
  • Catalyst screening : Employ Lewis acids (e.g., ZnCl2_2) to accelerate cyclization steps, as seen in triazolopyridazine syntheses .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while non-polar solvents (toluene) improve cyclization efficiency .

Q. How do substituents on the pyridazine core influence biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies involve:

  • Systematic substitution : Introduce electron-withdrawing (e.g., -NO2_2) or donating (e.g., -OCH3_3) groups at positions 4 and 5.
  • In vitro assays : Test analogs for kinase inhibition (e.g., JAK2 or EGFR) or antimicrobial activity. For example, 6-phenyl analogs show enhanced antiplasmodial activity due to hydrophobic interactions .
  • Molecular docking : Map substituent interactions with target proteins (e.g., Plasmodium falciparum dihydroorotate dehydrogenase) .

Experimental Design & Data Analysis

Q. How to design experiments to validate the compound’s mechanism of action?

Methodological Answer:

  • Kinetic studies : Measure IC50_{50} values against target enzymes using fluorescence-based assays (e.g., NADH depletion in dehydrogenase assays) .
  • Gene knockout models : Use CRISPR/Cas9 to silence target genes in cell lines and assess compound efficacy .
  • Metabolomic profiling : LC-MS to track downstream metabolite changes (e.g., ATP levels in cancer cells) .

Q. What statistical methods address variability in biological replicate data?

Methodological Answer:

  • ANOVA with post-hoc tests : Compare dose-response curves across replicates.
  • Grubbs’ test : Identify and exclude outliers in IC50_{50} determinations.
  • Principal Component Analysis (PCA) : Reduce dimensionality in high-throughput screening data (e.g., cytotoxicity across cell lines) .

Advanced Analytical Techniques

Q. How to differentiate regioisomers in pyridazinone derivatives?

Methodological Answer:

  • NOESY NMR : Detect spatial proximity of substituents (e.g., methyl groups in position 2 vs. 4).
  • IR spectroscopy : Identify carbonyl stretching frequencies (e.g., 1680–1720 cm1^{-1} for pyridazinone C=O) .
  • Single-crystal XRD : Resolve absolute configurations, as applied to triazolopyridazine analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.